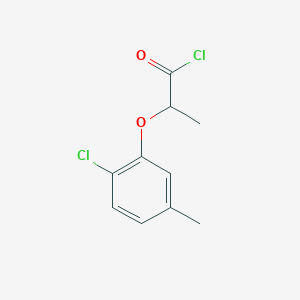

2-(2-Chloro-5-methylphenoxy)propanoyl chloride

Description

Propriétés

IUPAC Name |

2-(2-chloro-5-methylphenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNGGCRDGXFFCJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801248295 | |

| Record name | 2-(2-Chloro-5-methylphenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801248295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160257-24-8 | |

| Record name | 2-(2-Chloro-5-methylphenoxy)propanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloro-5-methylphenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801248295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Chlorination of Phenoxyalkanoic Acids

The preparation of chlorinated phenoxyalkanoic acids, such as those used in herbicides, involves chlorination reactions. Hypochlorous acid (HCIO) is a preferred chlorinating agent due to its ability to primarily monochlorinate the starting material. The reaction conditions, such as pH and temperature, significantly affect the yield and selectivity of the chlorination process. For example, maintaining a pH between 7 and 8.5 and a temperature between 10°C and 30°C is crucial for achieving high selectivity and yield.

Synthesis of Chloro Propionyl Chlorides

The synthesis of D-(+)-2-chloro propionyl chloride involves several steps, including the reaction of L-ethyl lactate with thionyl chloride under calcium fluoride catalysis to form D-(+)-2-chloropropionate, followed by hydrolysis to D-(+)-2-chloropropionic acid, and finally reaction with thionyl chloride to produce the desired propionyl chloride. This method highlights the use of specific catalysts and reaction conditions to achieve high yields and purity.

Challenges and Considerations

- Selectivity and Yield : Maintaining optimal reaction conditions is crucial to achieve high selectivity and yield in both chlorination and acid chloride formation steps.

- Safety and Environmental Impact : Handling chlorinating agents and thionyl chloride requires careful safety measures and consideration of environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Chloro-5-methylphenoxy)propanoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(2-Chloro-5-methylphenoxy)propanoic acid and hydrogen chloride.

Common Reagents and Conditions

Amines: Reacts under mild conditions to form amides.

Alcohols: Reacts in the presence of a base to form esters.

Thiols: Reacts to form thioesters.

Major Products

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Applications De Recherche Scientifique

Anticancer Research

2-(2-Chloro-5-methylphenoxy)propanoyl chloride has been investigated as a potential intermediate in the synthesis of various anticancer agents. Its ability to modify biological targets makes it a valuable compound in drug development.

Case Study Example :

A study synthesizing derivatives of this compound demonstrated its capacity to inhibit cancer cell proliferation. The synthesized compounds were tested against several cancer cell lines, showing promising results in inducing apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | HeLa | 5.0 | Apoptosis induction |

| Derivative B | MCF-7 | 3.2 | ROS generation |

Research indicates that compounds similar to this compound exhibit significant biological activities, including antimicrobial effects. The presence of the chlorophenoxy group suggests potential for antibacterial properties.

Table: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Target Compound | TBD | TBD |

Agrochemical Applications

In agrochemistry, this compound serves as an essential building block for herbicides and pesticides. Its chlorinated structure enhances the efficacy of herbicides by improving their binding affinity to plant enzymes.

Case Study Example :

Research has shown that derivatives synthesized from this compound can selectively inhibit key enzymes in weed species without affecting crop plants, showcasing its potential as a selective herbicide.

Polymer Chemistry

This compound is also utilized in polymer chemistry for the synthesis of specialty polymers with enhanced properties. Its reactivity allows for the incorporation into polymer backbones, leading to materials with improved thermal and mechanical properties.

Table: Polymer Properties

| Polymer Type | Property Improved | Measurement Method |

|---|---|---|

| Polymer A | Thermal Stability | TGA Analysis |

| Polymer B | Mechanical Strength | Tensile Testing |

Mécanisme D'action

The mechanism of action of 2-(2-Chloro-5-methylphenoxy)propanoyl chloride involves its reactivity with nucleophiles. The compound acts as an acylating agent, transferring its acyl group to nucleophilic substrates. This reactivity is utilized in the synthesis of various derivatives and in the modification of biomolecules.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound belongs to a broader class of substituted phenoxypropanoyl derivatives. Key structural analogues include:

- 2-(4-Chloro-2-methylphenoxy)propionic acid: A carboxylic acid derivative with a chlorine at the 4-position and methyl at the 2-position of the phenoxy ring. Unlike the acyl chloride, this compound is less reactive but exhibits significant toxicity, necessitating stringent workplace controls .

- 1-Chloro-2-methyl-2-propanol: An alcohol chloride with a tertiary chlorine atom. While structurally distinct, its reactivity as an alkylating agent contrasts with the acylating behavior of the target compound .

- 2-(2-Chloro-5-methylphenoxy)-N-[(pyridin-3-yl)methyl]propanamide: An amide derivative replacing the -COCl group with a -CONH-(pyridinylmethyl) moiety.

Reactivity Profiles

- Acyl Chlorides (Target Compound): Highly reactive, undergoing hydrolysis, alcoholysis, and aminolysis. The electron-withdrawing chlorine on the phenoxy ring further activates the carbonyl group, accelerating reactions.

- Carboxylic Acids (e.g., 2-(4-Chloro-2-methylphenoxy)propionic acid): Less reactive; primarily participates in acid-base reactions or esterification under harsh conditions .

- Amides (e.g., Y202-9947) : Stable under physiological conditions, making them suitable for drug candidates. The pyridinylmethyl group in Y202-9947 may enhance binding to biological targets .

- Alcohol Chlorides (e.g., 1-Chloro-2-methyl-2-propanol): Moderate reactivity, acting as alkylating agents rather than acylating agents .

Toxicity and Handling Requirements

- 2-(2-Chloro-5-methylphenoxy)propanoyl Chloride: Likely corrosive due to the -COCl group, requiring sealed systems and personal protective equipment (PPE). Comparable to other acyl chlorides, it demands rigorous ventilation and emergency showers .

- Workplace controls include enclosed processes and airborne monitoring .

- 1-Chloro-2-methyl-2-propanol: Causes skin and eye irritation. First-aid measures emphasize immediate washing and medical consultation .

Data Table: Comparative Analysis

Activité Biologique

2-(2-Chloro-5-methylphenoxy)propanoyl chloride is a compound that belongs to the class of phenoxy herbicides, which are widely used in agricultural practices. Its biological activity primarily relates to its herbicidal properties and potential toxicity. This article reviews the available literature on the biological activity of this compound, focusing on its mechanism of action, toxicity, and environmental impact.

- Molecular Formula : C10H10ClO2

- Molecular Weight : 233.09 g/mol

- Structure : The compound features a chlorinated aromatic ring, which contributes to its biological activity.

The primary mechanism of action for phenoxy herbicides involves the disruption of plant growth by mimicking natural plant hormones known as auxins. This leads to uncontrolled growth and eventual plant death. Specifically, this compound acts by:

- Auxin Mimicry : It interferes with normal hormonal balance in plants, leading to abnormal growth patterns.

- Inhibition of Cell Division : The compound may inhibit cell division in sensitive plant species, causing stunted growth and wilting.

Acute Toxicity

Research indicates that compounds similar to this compound exhibit varying degrees of toxicity in humans and animals. For instance, chlorophenoxy herbicides have been associated with:

- Gastrointestinal Symptoms : Nausea and vomiting are common after exposure.

- Neurological Effects : Symptoms can include dizziness and confusion in cases of severe poisoning .

A case study involving MCPA (4-chloro-2-methylphenoxyacetic acid), a related herbicide, revealed that while most patients experienced mild symptoms, severe outcomes were possible, including death from cardiorespiratory failure .

Environmental Toxicity

Phenoxy herbicides can have significant environmental impacts:

- Soil Microbial Activity : Studies show that microbial communities can degrade these compounds, although the efficiency varies based on environmental conditions .

- Aquatic Toxicity : Adsorption studies indicate that these compounds can persist in water bodies, affecting aquatic life .

Case Studies

- Self-Poisoning Incidents : A study involving 181 patients who ingested MCPA showed that while most experienced mild toxicity, there were cases of severe neurological effects and fatalities . This underscores the potential risks associated with chlorophenoxy herbicides.

- Microbial Degradation : Research has identified specific microbial enzymes (RdpA and SdpA) that can selectively degrade chlorophenoxy herbicides in soil environments. This indicates a potential for bioremediation strategies using indigenous microbial populations to mitigate environmental contamination .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClO2 |

| Molecular Weight | 233.09 g/mol |

| Acute Toxicity (LD50) | Varies; related compounds show toxicity |

| Environmental Persistence | Moderate; subject to microbial degradation |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Chloro-5-methylphenoxy)propanoyl chloride, and what analytical techniques validate its purity?

- Synthesis : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thionyl chloride (SOCl₂) is commonly used to convert carboxylic acids to acyl chlorides. A related study demonstrated that reacting 2-(2-chloro-5-methylphenoxy)propanoic acid with SOCl₂ under reflux conditions yields the target compound .

- Validation : Purity is confirmed using:

- NMR spectroscopy (¹H, ¹³C) to confirm structural integrity.

- HPLC with UV detection to assess chemical purity (>95% recommended for research use).

- Mass spectrometry (EI or ESI) for molecular weight confirmation (theoretical MW: 214.65 g/mol) .

Q. How should researchers safely handle and store this compound?

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact due to its reactive sulfonyl chloride group, which can cause severe irritation .

- Storage : Keep in airtight, amber glass containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Label containers with hazard warnings (e.g., "Corrosive") .

- Emergency Measures : Immediate rinsing with water for spills or exposure. Provide eyewash stations and emergency showers in labs .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the reactivity and biological activity of this compound?

- Structural-Activity Relationship (SAR) :

| Compound | Chlorine Position | Methyl Position | Reactivity/Biological Impact |

|---|---|---|---|

| Target | 2 | 5 | High electrophilicity; antimicrobial activity against Bacillus subtilis |

| Analog 1 | 3 | None | Reduced electrophilicity; lower antibacterial efficacy |

| Analog 2 | 4 | None | Altered enzyme inhibition profiles |

- Mechanistic Insight : The chlorine at position 2 enhances electrophilicity, favoring nucleophilic attacks in synthesis. The methyl group at position 5 may sterically hinder interactions with bacterial targets .

Q. What experimental strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in electron density maps. For twinned crystals, apply twin-law refinement and validate with R-factor convergence (<5% recommended) .

- Data Validation : Cross-reference with spectroscopic data (e.g., IR for functional groups) to confirm structural assignments. Discrepancies between calculated and observed XRD patterns may indicate impurities or incorrect space group assumptions .

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

- Byproduct Analysis : In reactions with SOCl₂, oxidative condensation byproducts (e.g., diphenoquinones) may form due to redox side reactions. Monitor via TLC or GC-MS .

- Optimization :

- Use stoichiometric excess of SOCl₂ (1.5–2.0 eq.) to drive the reaction to completion.

- Control temperature (70–80°C) to balance reaction rate and byproduct formation.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Methodological Challenges and Solutions

Q. What are the pitfalls in interpreting NMR data for this compound, and how can they be mitigated?

- Challenges : Signal splitting due to diastereotopic protons or residual solvents (e.g., DMSO-d₆).

- Solutions :

- Use deuterated chloroform (CDCl₃) for better resolution.

- Perform DEPT-135 experiments to distinguish CH₂ and CH₃ groups.

- Compare experimental shifts with computational predictions (DFT/B3LYP) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding with bacterial enzymes (e.g., dihydrofolate reductase). Parameters:

- Grid box centered on active site (20 ų).

- Flexible ligand, rigid receptor.

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability. Analyze hydrogen bonds and hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.